REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([Cl:9])[CH:3]=1.C(N(CC)CC)C.[CH3:17][C:18]1([CH3:25])[C:22]([CH3:24])([CH3:23])[O:21][BH:20][O:19]1>O1CCOCC1.CCOCC.O.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[Cl:9][C:4]1[CH:3]=[C:2]([B:20]2[O:21][C:22]([CH3:24])([CH3:23])[C:18]([CH3:25])([CH3:17])[O:19]2)[CH:7]=[CH:6][C:5]=1[NH2:8] |f:6.7.8.9.10,^1:42,43,44,45,46,60,61,62,63,64|
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Name
|
|
Quantity
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4.2 g
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Type
|
reactant
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Smiles
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BrC1=CC(=C(C=C1)N)Cl
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
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|
Quantity
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80 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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|
Quantity
|
8.5 mL
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Type
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reactant
|
Smiles
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CC1(OBOC1(C)C)C
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Name
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dichloro[1,1′-bis(diphenylphosphino)ferrocene)palladium (II) dichloromethane adduct
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Quantity
|
603 mg
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Type
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catalyst
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Smiles
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C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Type
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CUSTOM
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Details
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After stirring for 20 hours at 100° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The pale yellow solution was sparged with nitrogen
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Type
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CUSTOM
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Details
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During the nitrogen sparge
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Type
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CUSTOM
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Details
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After 20 minutes the nitrogen sparge
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Duration
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20 min
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Type
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TEMPERATURE
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Details
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controlled heating mantle
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Type
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TEMPERATURE
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Details
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to cool to ambient temperature
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Type
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FILTRATION
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Details
|
The resulting brown biphasic suspension was filtered
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Type
|
CUSTOM
|
Details
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to remove some solids that
|
Type
|
CUSTOM
|
Details
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had formed
|
Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with Et2O (3×50 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
to afford a brown oil, which
|
Type
|
CUSTOM
|
Details
|
after standing at ambient temperature
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Type
|
CUSTOM
|
Details
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This crude product was purified by silica gel column chromatography
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Type
|
WASH
|
Details
|
eluting with a gradient from 0% to 20% ethyl acetate/hexane on silica
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Type
|
CUSTOM
|
Details
|
The product peak was collected
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)B1OC(C(O1)(C)C)(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.6 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |